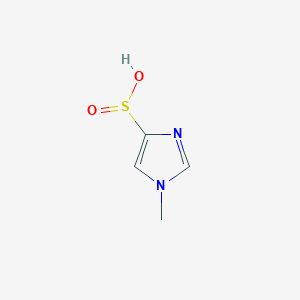![molecular formula C9H14ClNO B13147435 8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride is a spirocyclic compound characterized by a unique structure where a spiro junction connects two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]dec-2-en-1-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 8-Azaspiro[4.5]dec-2-en-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride can be compared with other spirocyclic compounds, such as:
- 1-Oxa-8-azaspiro[4.5]decane hydrochloride
- 8-Aza-1-oxaspiro[4.5]decane hydrochloride
These compounds share similar structural features but may differ in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
8-azaspiro[4.5]dec-2-en-4-one;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h1-2,10H,3-7H2;1H |
Clé InChI |
QDHUVOZIFRUUSS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC=CC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


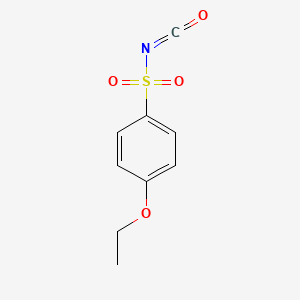
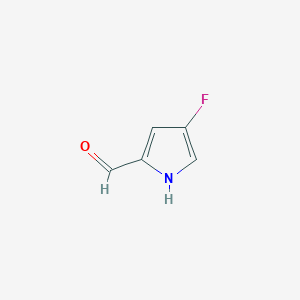
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
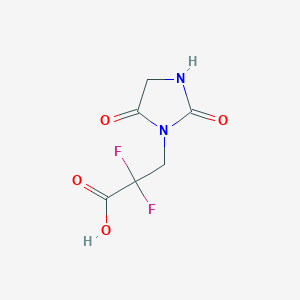
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)


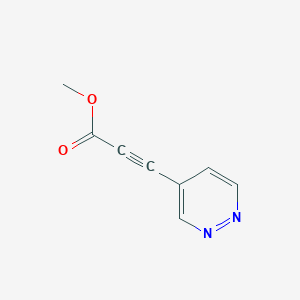
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
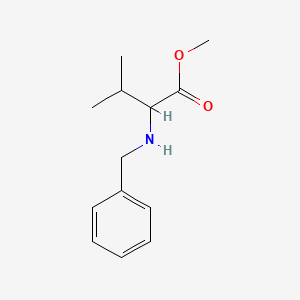

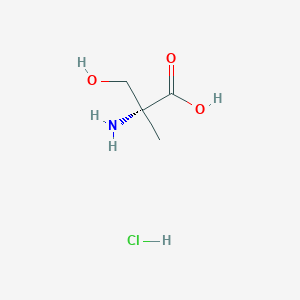
![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
